molecular formula C16H15N3S B1207993 (E)-2-Cyano-3-(1-methyl-5-p-tolyl-1H-pyrrol-2-yl)-thioacrylamide

(E)-2-Cyano-3-(1-methyl-5-p-tolyl-1H-pyrrol-2-yl)-thioacrylamide

Cat. No.: B1207993
M. Wt: 281.4 g/mol
InChI Key: IRQWOJMMSKLDJQ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[1-methyl-5-(4-methylphenyl)-2-pyrrolyl]-2-propenethioamide is a member of pyrroles.

Scientific Research Applications

Herbicidal Activity

  • A study by Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates with good herbicidal activities, demonstrating the potential of cyanoacrylates in herbicide development (Wang, Li, Li, & Huang, 2004).

Anticancer Activity

  • Irfan et al. (2021) explored the synthesis of ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate and its isomers, finding that the E, Z isomer showed significant anticancer activity against human nasopharyngeal carcinoma (Irfan, Deng, Sumra, Zhu, Liu, & Zeng, 2021).

Antimicrobial Activity

  • Abu-Melha (2013) utilized 2-cyano-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide as a key intermediate to synthesize various heterocycles, including pyrroles and thiazoles, which were then evaluated as antimicrobial agents (Abu-Melha, 2013).

Solar Cell Applications

Structural Studies

  • Kariuki et al. (2022) synthesized 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide and determined its structure using NMR spectroscopy and X-ray diffraction, contributing to the understanding of the chemical's structure (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

(E)-2-cyano-3-[1-methyl-5-(4-methylphenyl)pyrrol-2-yl]prop-2-enethioamide

InChI

InChI=1S/C16H15N3S/c1-11-3-5-12(6-4-11)15-8-7-14(19(15)2)9-13(10-17)16(18)20/h3-9H,1-2H3,(H2,18,20)/b13-9+

InChI Key

IRQWOJMMSKLDJQ-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C)/C=C(\C#N)/C(=S)N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C)C=C(C#N)C(=S)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Cyano-3-(1-methyl-5-p-tolyl-1H-pyrrol-2-yl)-thioacrylamide
Reactant of Route 2
Reactant of Route 2
(E)-2-Cyano-3-(1-methyl-5-p-tolyl-1H-pyrrol-2-yl)-thioacrylamide
Reactant of Route 3
(E)-2-Cyano-3-(1-methyl-5-p-tolyl-1H-pyrrol-2-yl)-thioacrylamide
Reactant of Route 4
(E)-2-Cyano-3-(1-methyl-5-p-tolyl-1H-pyrrol-2-yl)-thioacrylamide
Reactant of Route 5
(E)-2-Cyano-3-(1-methyl-5-p-tolyl-1H-pyrrol-2-yl)-thioacrylamide
Reactant of Route 6
(E)-2-Cyano-3-(1-methyl-5-p-tolyl-1H-pyrrol-2-yl)-thioacrylamide

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